1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of difluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of a propan-2-one group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group on the phenyl ring with difluoromethoxy and trifluoromethylthio groups.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of intermediates during the synthesis.
Catalytic Reactions:
Industrial production methods often involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The difluoromethoxy and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The propan-2-one moiety can undergo nucleophilic addition reactions, further contributing to its chemical behavior.
Comparison with Similar Compounds
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with different positions of the functional groups on the phenyl ring.
Trifluoromethyl phenyl sulfone: This compound is used as a trifluoromethylating agent and has similar reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H9F5O2S |
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Molecular Weight |
300.25 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5O2S/c1-6(17)4-7-2-3-9(19-11(14,15)16)8(5-7)18-10(12)13/h2-3,5,10H,4H2,1H3 |
InChI Key |
PGUVRMQZAJDYIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)OC(F)F |
Origin of Product |
United States |
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